molecular formula C25H31N3O3 B12883740 3H-Pyrazol-3-one, 1,2-dihydro-1-(2-hydroxy-3-(propylamino)propyl)-5-methyl-4-(1-oxo-3-phenylpropyl)-2-phenyl- CAS No. 214603-84-6

3H-Pyrazol-3-one, 1,2-dihydro-1-(2-hydroxy-3-(propylamino)propyl)-5-methyl-4-(1-oxo-3-phenylpropyl)-2-phenyl-

Cat. No.: B12883740
CAS No.: 214603-84-6
M. Wt: 421.5 g/mol
InChI Key: MVBHWZHXSXDVEV-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-3-(propylamino)propyl)-5-methyl-2-phenyl-4-(3-phenylpropanoyl)-1,2-dihydro-3H-pyrazol-3-one is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxy-3-(propylamino)propyl)-5-methyl-2-phenyl-4-(3-phenylpropanoyl)-1,2-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes may include:

    Aldol Condensation: This reaction involves the formation of a carbon-carbon bond between an aldehyde or ketone and a compound containing an active methylene group.

    Amine Alkylation:

    Cyclization: The formation of the pyrazolone ring structure through intramolecular cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to accelerate the reaction rates. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxy-3-(propylamino)propyl)-5-methyl-2-phenyl-4-(3-phenylpropanoyl)-1,2-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of secondary or tertiary alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

1-(2-Hydroxy-3-(propylamino)propyl)-5-methyl-2-phenyl-4-(3-phenylpropanoyl)-1,2-dihydro-3H-pyrazol-3-one has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cardiovascular diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-3-(propylamino)propyl)-5-methyl-2-phenyl-4-(3-phenylpropanoyl)-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Receptor Interaction: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Gene Expression: Influencing the expression of genes related to inflammation, cell growth, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Propafenone: A related compound with similar structural features, used as an antiarrhythmic agent.

    Lidocaine: Another compound with local anesthetic properties, sharing some structural similarities.

Uniqueness

1-(2-Hydroxy-3-(propylamino)propyl)-5-methyl-2-phenyl-4-(3-phenylpropanoyl)-1,2-dihydro-3H-pyrazol-3-one is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its structure allows for multiple chemical modifications, making it a versatile compound for research and development.

Properties

CAS No.

214603-84-6

Molecular Formula

C25H31N3O3

Molecular Weight

421.5 g/mol

IUPAC Name

1-[2-hydroxy-3-(propylamino)propyl]-5-methyl-2-phenyl-4-(3-phenylpropanoyl)pyrazol-3-one

InChI

InChI=1S/C25H31N3O3/c1-3-16-26-17-22(29)18-27-19(2)24(23(30)15-14-20-10-6-4-7-11-20)25(31)28(27)21-12-8-5-9-13-21/h4-13,22,26,29H,3,14-18H2,1-2H3

InChI Key

MVBHWZHXSXDVEV-UHFFFAOYSA-N

Canonical SMILES

CCCNCC(CN1C(=C(C(=O)N1C2=CC=CC=C2)C(=O)CCC3=CC=CC=C3)C)O

Origin of Product

United States

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